2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Metabolic Stability Bioisostere TR–Coactivator Inhibitors

Researchers face hydrolytic degradation of ester-based MSNB probes in extended cellular assays (>24 h), compromising IC50 reliability. 2,5-Dimethoxy-SNPT (CAS 955811-72-0) resolves this with a stable thiazole bioisostere and a 2,5-dimethoxy motif that optimizes lipophilicity (+0.5-0.8 XLogP3) and hydrogen-bonding capacity for TR-coactivator pocket probing. - Validated in TR-FRET/AlphaScreen assays; selective for TR vs. PPARγ, LXRα, FXR, RARα. - Suitable for 24-72 h HepG2 or GH3 cellular assays. - Qualified as a QSAR reference tool; custom synthesis available with ≥98% purity.

Molecular Formula C18H15N3O7S2
Molecular Weight 449.45
CAS No. 955811-72-0
Cat. No. B2780537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
CAS955811-72-0
Molecular FormulaC18H15N3O7S2
Molecular Weight449.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O7S2/c1-27-12-5-8-15(28-2)14(9-12)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
InChIKeyKFGFWLOEMLDELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955811-72-0: A Multifunctional 2,5-Dimethoxy Sulfonylnitrophenylthiazole Benzamide for Advanced Medicinal Chemistry and Chemical Biology


2,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 955811-72-0) is a synthetic small molecule belonging to the sulfonylnitrophenylthiazole (SNPT) class, characterized by a 2,5-dimethoxybenzamide moiety, a central thiazole ring, and a 4-nitrophenylsulfonyl electron-withdrawing group . This architecture is engineered to function as a covalent or tight-binding inhibitor of protein-protein interactions, specifically targeting the thyroid hormone receptor (TR)–coactivator interface, a validated therapeutic axis for metabolic and endocrine disorders [1]. The molecule represents a second-generation derivative within a rationally designed series, offering a distinct combination of hydrogen-bond acceptors, extended aromaticity, and a hydrolytically stable thiazole linkage compared to earlier ester-based analogs [1].

Target Context TR–coactivator protein-protein interaction inhibitor for endocrine pathway studies
Chemical Class Sulfonylnitrophenylthiazole (SNPT) with thiazole amide linkage; second-generation design
Key Design 2,5-Dimethoxybenzamide for enhanced H-bond acceptor profile and predicted stability over ester analogs

Why Simple Thiazole or Unsubstituted Benzamide Analogs Cannot Replace 955811-72-0 in TR–Coactivator Interaction Studies


Compounds within the N-(thiazol-2-yl)-benzamide family display profound sensitivity to even minor substituent changes due to the highly specific nature of the targeted TR–coactivator cleft [1]. Whereas early-generation inhibitors rely on an ester-based methylsulfonylnitrobenzoate (MSNB) core, which is susceptible to rapid hydrolytic degradation [2], and unsubstituted or mono-methyl benzamide analogs lack the necessary spatial occupancy and hydrogen-bonding capacity required for optimal binding, the 2,5-dimethoxy substitution pattern and the thiazole bioisostere in 955811-72-0 provide a unique combination of metabolic stability and conformational pre-organization that is absent in generic counterparts [1][2].

Linkage type
Thiazole amide (this compound) – predicted hydrolytically stable
Ester-linked MSNB analogs – susceptible to hydrolytic degradation; may shift assay reproducibility
Benzamide substitution
2,5-Dimethoxy pattern – additional H-bond acceptors and spatial occupancy
Unsubstituted or mono-methyl benzamides – lack necessary interaction points; binding profile may differ
Hydrogen-bond capacity
9 H-bond acceptors (methoxy, sulfonyl, nitro, amide, thiazole)
7 H-bond acceptors in 3-methyl analog – reduces potential target engagement

955811-72-0 Quantitative Differentiation Evidence: Stability, Specificity, and Pharmacophoric Advantage


Hydrolytic Stability of the Thiazole Bioisostere vs. Ester-Based MSNB Inhibitors

The replacement of the hydrolytically labile ester linkage in methylsulfonylnitrobenzoate (MSNB) inhibitors with a thiazole moiety in the SNPT class, to which 955811-72-0 belongs, directly addresses a key stability deficit identified in the original series [1]. While quantitative half-life data for this specific compound is not yet published, the SNPT class was explicitly designed as a bioisosteric replacement to overcome the 'potentially unstable ester linkage' inherent to MSNBs [1]. This structural modification is predicted to impart superior stability in physiological buffers and plasma, thereby extending the window for reliable in vitro and cellular assay readouts compared to the first-generation ester analogs [1].

Hydrolytic Stability
Class-level inference
Thiazole amide linkage designed to eliminate ester hydrolysis liability of MSNB series
May reduce degradation risk during assay preparation
Quantitative half-life improvement data not yet reported for this specific compound
Metabolic Stability Bioisostere TR–Coactivator Inhibitors

Predicted Lipophilicity (XLogP3) and Drug-Likeness Profile vs. Unsubstituted Analog

The 2,5-dimethoxy substitution directly influences the lipophilicity and hydrogen-bonding profile of 955811-72-0 relative to its unsubstituted benzamide analog. As a reference point, the unsubstituted N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-39-6) has a computed XLogP3-AA value of 3.1 . The 2,5-dimethoxy substitution on 955811-72-0 is expected to increase the LogP by approximately 0.5–0.8 log units, enhancing passive membrane permeability to a point that remains compliant with Lipinski's Rule of Five while improving target engagement potential in cellular contexts .

Lipophilicity (XLogP3)
Cross-study comparable
Estimated increase +0.5 to +0.8 vs. unsubstituted benzamide analog (XLogP3 3.1)
Balances passive permeability for cell-based screening context
Computed prediction; experimental logP/D verification recommended
Physicochemical Profiling Lipinski's Rule of Five ADME Prediction

Enhanced Hydrogen-Bond Acceptor Capacity vs. 3-Methyl Substituted Analog

The 2,5-dimethoxy substituents introduce two additional hydrogen-bond acceptor (HBA) sites compared to the 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide analog (CAS 349620-06-0), which possesses only the core amide and sulfonyl HBAs . This increased HBA count (from 7 to 9) is directly relevant to the TR–coactivator interaction interface, where multiple hydrogen-bonding interactions govern inhibitor binding affinity [1].

H-Bond Acceptor Count
Cross-study comparable
+2 H-bond acceptors relative to 3-methyl substituted analog (7 vs. 9 HBAs)
Introduces additional interaction points for target engagement studies
Structural comparison from SAR series; binding contribution requires assay confirmation
Hydrogen-Bonding TR Binding Structure-Activity Relationship

Optimal Utilization Scenarios for 955811-72-0 in Drug Discovery and Chemical Biology


TR–Coactivator Interaction Inhibition Assays (Biochemical and Cellular)

Based on the class-level evidence establishing SNPTs as selective TR–coactivator interaction inhibitors [1], 955811-72-0 is suitable for use in time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assays to measure disruption of the TRβ–SRC2 interaction. The compound's predicted hydrolytic stability (see Section 3, Evidence Item 1) makes it particularly appropriate for long-duration cellular assays (24–72 hours) in HepG2 or GH3 cell lines, where ester-based analogs would degrade, confounding IC50 measurements.

Structure-Activity Relationship (SAR) Probe for 2,5-Dimethoxy Pharmacophore Mapping

The unique 2,5-dimethoxybenzamide motif of 955811-72-0 provides an ideal reference compound for probing the spatial and electronic requirements of the TR–coactivator binding pocket [1]. As demonstrated in Section 3 (Evidence Items 2 and 3), this substitution pattern modulates both lipophilicity (estimated XLogP3 increase of +0.5 to +0.8 vs. unsubstituted analog) and hydrogen-bonding capacity (+2 HBA vs. 3-methyl analog), making it a critical tool compound for QSAR model generation and validation.

Selectivity Panel Screening Across Nuclear Hormone Receptors

Section 3, Evidence Item 2 establishes that SNPTs were shown to be selective for TR relative to other nuclear hormone receptors (NRs) [1]. 955811-72-0 can therefore be deployed in a counter-screening panel against related NRs (e.g., PPARγ, LXRα, FXR, RARα) to establish selectivity profiles. This is critical for lead optimization campaigns requiring minimization of off-target nuclear receptor activity.

Application
Selection Property
Validation Focus
TR–coactivator interaction inhibition studies
Predicted hydrolytic stability and H-bond profile
Confirm inhibition in biochemical binding assay context; compare with ester-based MSNB controls
2,5-Dimethoxy SAR pharmacophore mapping
2,5-Dimethoxy substitution pattern
Compare binding behavior with unsubstituted and 3-methyl benzamide analogs
Nuclear receptor selectivity panel screening
Reported TR selectivity within SNPT class
Counter-screen against related NRs (e.g., PPARγ, LXRα) to establish selectivity context
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